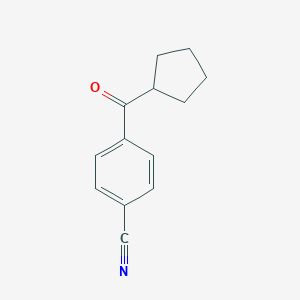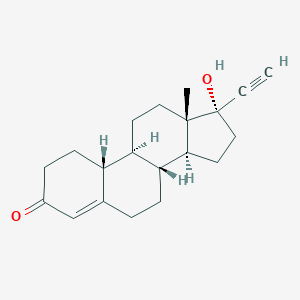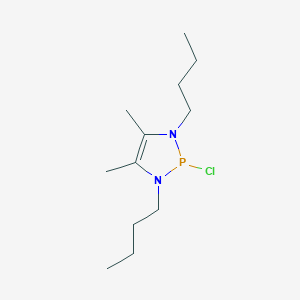
4-Cyanophenyl cyclopentyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO. It is also known by its IUPAC name, 4-(cyclopentylcarbonyl)benzonitrile. This compound is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a cyano group. It is a yellow solid at room temperature and is primarily used in research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyanophenyl cyclopentyl ketone can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzonitrile with cyclopentanecarboxamide, N-methoxy-N-methyl- (9CI). This reaction typically requires a palladium catalyst and proceeds via a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance. The use of organoboron reagents in these reactions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: 4-Cyanobenzoic acid
Reduction: 4-Cyanophenyl cyclopentyl alcohol
Substitution: Various substituted benzonitriles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl cyclopentyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl cyclopentyl ketone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyano group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl methyl ketone
- 4-Cyanophenyl ethyl ketone
- 4-Cyanophenyl propyl ketone
Uniqueness
4-Cyanophenyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
4-(cyclopentanecarbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-5-7-12(8-6-10)13(15)11-3-1-2-4-11/h5-8,11H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMDRGBVWYPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567368 |
Source


|
| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144979-13-5 |
Source


|
| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)





